molecular formula C15H13ClN2O5S B4105639 2-(benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)acetamide

2-(benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)acetamide

Cat. No.: B4105639
M. Wt: 368.8 g/mol
InChI Key: ZCTQUBIPWYNITN-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)acetamide is an organic compound that features a benzylsulfonyl group attached to an acetamide backbone, with a 2-chloro-4-nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Benzylsulfonyl Intermediate: Benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride.

    Acetamide Formation: The benzylsulfonyl chloride is then reacted with acetamide in the presence of a base such as sodium hydroxide to form the benzylsulfonyl acetamide.

    Substitution Reaction: Finally, the benzylsulfonyl acetamide undergoes a substitution reaction with 2-chloro-4-nitrophenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The benzylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, typically under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Hydrogen peroxide or other strong oxidizing agents.

Major Products

    Nucleophilic Substitution: Products include substituted amides or thiol derivatives.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: The major product is the sulfone derivative.

Scientific Research Applications

2-(benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzylsulfonyl group can interact with hydrophobic pockets, while the nitrophenyl group can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrophenyl isocyanate
  • 2-chloro-4-nitrophenyl isothiocyanate
  • 4-chloro-2-nitrophenyl isocyanate

Uniqueness

2-(benzylsulfonyl)-N-(2-chloro-4-nitrophenyl)acetamide is unique due to the presence of both the benzylsulfonyl and the 2-chloro-4-nitrophenyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzylsulfonyl-N-(2-chloro-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5S/c16-13-8-12(18(20)21)6-7-14(13)17-15(19)10-24(22,23)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTQUBIPWYNITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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